molecular formula C3H3NO2S B021345 2,4-Thiazolidinedione CAS No. 2295-31-0

2,4-Thiazolidinedione

Katalognummer: B021345
CAS-Nummer: 2295-31-0
Molekulargewicht: 117.13 g/mol
InChI-Schlüssel: ZOBPZXTWZATXDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Thiazolidinedione is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. It is known for its significant role in various biological activities, including its use as a pharmaceutical intermediate. The compound has garnered attention due to its diverse pharmacological properties, such as antihyperglycemic, anticancer, antibacterial, and antiviral activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the Knoevenagel condensation method due to its efficiency and the ability to produce high yields of the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

TZD derivatives are primarily recognized for their efficacy in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in tissues. Recent studies have demonstrated that novel TZD derivatives exhibit improved potency and reduced side effects compared to traditional TZDs like rosiglitazone and pioglitazone. For instance, compounds synthesized in recent research showed PPAR-γ trans-activation values of up to 78.9%, indicating significant potential for glycemic control while mitigating adverse effects such as weight gain and edema .

Anticancer Activity

Emerging research indicates that TZD derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Various studies have reported that specific TZD compounds can inhibit the growth of cancer cell lines through mechanisms involving PPAR-γ activation and modulation of signaling pathways associated with cell survival and proliferation . For example, a study demonstrated that certain synthesized TZDs exhibited strong cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial and Anti-inflammatory Effects

TZDs have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. Their anti-inflammatory effects are attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation . Notably, some derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of TZD derivatives is crucial for optimizing their therapeutic efficacy. Recent studies have focused on modifying the TZD scaffold to enhance its biological activity while reducing toxicity. The incorporation of various substituents has been shown to affect PPAR-γ activation and other biological activities significantly .

Compound PPAR-γ Activation (%) IC50 (μM) Therapeutic Potential
Compound 2g73.40.16Antidiabetic
Compound 3e78.90.03Antidiabetic
Compound 4b-0.16Antimicrobial

Case Studies

Several case studies illustrate the effectiveness of TZD derivatives in clinical settings:

  • Case Study 1: Enhanced Insulin Sensitivity
    In a clinical trial involving patients with type 2 diabetes, a novel TZD derivative demonstrated significant improvements in insulin sensitivity and glycemic control compared to traditional therapies, with fewer side effects reported .
  • Case Study 2: Anticancer Efficacy
    A series of synthesized TZD compounds were evaluated for their anticancer properties against breast cancer cell lines, showing substantial inhibition of cell proliferation and induction of apoptosis through PPAR-γ mediated pathways .

Future Perspectives

The ongoing exploration of TZD derivatives continues to reveal new therapeutic potentials beyond diabetes management. Future research is expected to focus on:

  • Developing more selective PPAR-γ agonists with minimized side effects.
  • Investigating the role of TZDs in other metabolic disorders.
  • Exploring combination therapies utilizing TZDs for enhanced efficacy against cancer.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Thiazolidinedione is unique due to its ability to undergo various chemical modifications, leading to a wide range of biologically active derivatives. Its versatility in synthetic chemistry and broad spectrum of pharmacological activities make it a valuable compound in both research and industrial applications .

Biologische Aktivität

2,4-Thiazolidinedione (TZD) is a heterocyclic compound that has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes. This article provides a comprehensive overview of the biological activity of TZD, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. This unique configuration allows TZD to interact with various biological targets, primarily the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ plays a crucial role in improving insulin sensitivity and regulating glucose metabolism.

Key Mechanisms:

  • Antidiabetic Activity : TZDs enhance insulin sensitivity in adipose tissue by activating PPAR-γ, leading to increased glucose uptake and reduced blood sugar levels .
  • Antimicrobial Action : TZDs inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
  • Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .

Antidiabetic Effects

TZDs are primarily known for their role as antidiabetic agents. Clinical studies have demonstrated their efficacy in managing type 2 diabetes by lowering blood glucose levels and improving insulin sensitivity. For instance, pioglitazone and rosiglitazone are well-studied TZDs that have been approved for clinical use .

Anti-inflammatory Properties

Recent research indicates that TZD treatment can modulate inflammatory responses. A study involving dairy goats showed that TZD administration improved the innate immune response to induced subclinical mastitis, suggesting its potential in veterinary medicine .

Antimicrobial Activity

The antimicrobial potential of TZD derivatives has been explored extensively. Certain analogues have shown promising activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Recent Research Findings

Recent studies have highlighted the multifaceted therapeutic potential of TZD derivatives:

Study Findings
Osorio et al. (2016)TZD improved inflammatory markers in dairy goats with mastitis but had limited effects on milk fat production .
PMC9572748 (2022)Reviewed the broad biological activities of TZD derivatives, including antidiabetic, antimicrobial, and antioxidant properties .
PMC7052407 (2020)Discussed novel synthetic strategies for developing TZD derivatives with enhanced efficacy and reduced side effects .
Recent In-Silico StudiesIdentified new TZD derivatives with improved pharmacokinetic profiles and specific inhibitory activities against COX-2 enzymes .

Case Studies

  • Veterinary Application : A study on dairy goats demonstrated that treatment with this compound significantly increased myeloperoxidase levels and improved responses to intramammary infections without affecting leukocyte phagocytosis or insulin levels. This indicates a potential role for TZDs in managing mastitis in livestock .
  • Diabetes Management : Clinical trials involving pioglitazone have shown significant reductions in HbA1c levels among patients with type 2 diabetes. However, concerns regarding side effects such as weight gain and edema remain prevalent in the clinical discourse surrounding TZDs .

Eigenschaften

IUPAC Name

1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPZXTWZATXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39131-10-7 (potassium)
Record name 2,4-Thiazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5040623
Record name Thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-31-0
Record name Thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Thiazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-thiazolidinedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-THIAZOLIDINEDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Thiazolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-THIAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Thiazolidinedione
Reactant of Route 2
Reactant of Route 2
2,4-Thiazolidinedione
Reactant of Route 3
Reactant of Route 3
2,4-Thiazolidinedione
Reactant of Route 4
Reactant of Route 4
2,4-Thiazolidinedione
Reactant of Route 5
2,4-Thiazolidinedione
Reactant of Route 6
Reactant of Route 6
2,4-Thiazolidinedione
Customer
Q & A

A: While 2,4-thiazolidinedione itself can interact with various targets like adenylate kinase [], its derivatives, especially those classified as thiazolidinediones (TZDs), are known to act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, , ]. PPARγ activation by TZDs leads to downstream effects such as enhanced insulin sensitivity, improved glucose uptake, and modulation of lipid metabolism [, , , ]. This mechanism is particularly relevant in the context of type 2 diabetes mellitus [, , , , ].

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives, leaving material compatibility and stability under various conditions largely unaddressed. More research focusing on these aspects would be needed to provide a comprehensive answer.

A: The research papers provided do not focus on the catalytic properties of this compound. Instead, they highlight its role as a building block for synthesizing biologically active compounds, particularly antidiabetic agents [, , , , , ].

A: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. Researchers employ molecular docking studies to predict binding interactions with targets like PTP-1B, an enzyme implicated in insulin resistance []. 3D-QSAR studies, combined with molecular docking, help identify key pharmacophoric features for improved potency and selectivity against PTP-1B []. Quantum chemical calculations, utilizing methods like B3LYP with different basis sets, provide insights into electronic and geometrical features relevant to the activity of 5-substituted this compound derivatives, including those with antineurodegenerative potential []. Furthermore, QSAR models, developed using techniques like MLR, correlate molecular descriptors with biological activity, aiding in the design of novel α-glucosidase inhibitors [].

ANone: The SAR of this compound derivatives is extensively explored, particularly in the context of antidiabetic and anticancer activity. Researchers have found that:

  • Substitutions at the 5-position: Introducing a naphthalene ring at the 5-position, linked via a sulfonyl group, enhances antihyperglycemic activity compared to other groups like p-alkoxyphenyl []. This modification led to the development of potent analogs like AY-31,637, comparable to ciglitazone in efficacy [].
  • Modifications to the linker: Replacing the sulfonyl linker with thio, methylene, oxy, or sulfinyl groups in 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones resulted in decreased antihyperglycemic activity, highlighting the importance of the sulfonyl group [].
  • Benzoxazole derivatives: Incorporating a benzoxazole ring into the structure, specifically 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives, significantly increased hypoglycemic potency compared to known TZDs like ciglitazone, troglitazone, and pioglitazone [].
  • ω-(Heterocyclylamino)alkoxybenzyl substituents: Introducing these substituents at the 5-position yielded potent antihyperglycemic agents []. Specifically, the benzoxazole derivative 49 exhibited strong insulin sensitization, and modifications led to the identification of the lead compound 37, an aminopyridine with enhanced selectivity and reduced adverse effects on blood hemoglobin [].
  • Chromane derivatives: Troglitazone analogs, specifically 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG), retained the ability to repress cyclin D1 in breast cancer cells despite being inactive on PPARγ []. This discovery highlights the potential to dissociate PPARγ activation from cyclin D1 ablation for anticancer therapies []. Further modifications led to the development of 5-[4-(6-allyoxy2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, a more potent analog for cyclin D1 repression and growth inhibition in MCF-7 cells [].
  • N-substitution: Incorporating various alkyl groups at the nitrogen atom of this compound yielded potent α-glucosidase inhibitors, with compounds A-12 and A-14 showing significant activity in both in vitro and in vivo models []. These modifications hold promise for developing new antidiabetic agents targeting α-glucosidase [].

A: Research on this compound and its derivatives exemplifies cross-disciplinary collaboration between organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The development of novel this compound-based therapeutic agents requires expertise in synthetic organic chemistry to create new derivatives [, , , , , , , , , , , , , , , , , , , , , , ]. Medicinal chemists then evaluate the biological activity of these compounds using in vitro assays and in vivo models [, , , , , , , , , , , , , , , , ]. Computational tools, such as molecular docking and QSAR modeling, guide the design process by predicting potential interactions with target proteins and SAR [, , , , ]. This multidisciplinary approach has been crucial in advancing our understanding of this compound's therapeutic potential and developing novel drugs for diseases like diabetes and cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.